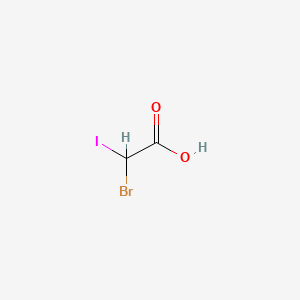

Acide bromoiodoacétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bromoiodoacetic Acid is an organic compound with the molecular formula C2H2BrIO2. It is a colorless to slightly yellow liquid with a pungent odor. This compound is known for its instability at room temperature and its tendency to decompose. It is widely used in organic synthesis, particularly as a brominating and iodinating agent .

Applications De Recherche Scientifique

Bromoiodoacetic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for introducing bromine and iodine atoms into molecules.

Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pharmaceuticals, and rubber additives .

Mécanisme D'action

Bromoiodoacetic Acid, also known as 2-Bromo-2-iodoacetic acid, is an organic compound that has been identified as a disinfection byproduct (DBP) in finished drinking waters . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.

Mode of Action

It is known to be used in organic synthesis, where it can act as a brominating and iodinating agent . This suggests that it may interact

Analyse Biochimique

Biochemical Properties

It is known that the toxicity of monohalogenated acetic acids increases with the mass of the halogen, following an order of iodoacetic acids > bromoacetic acids >> chloroacetic acids . This is related to their alkylating potential and the propensity of the halogen leaving group

Cellular Effects

It is known that compounds that contain an iodo-group, such as Bromoiodoacetic Acid, have enhanced mammalian cell cytotoxicity and genotoxicity as compared to their brominated and chlorinated analogues

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bromoiodoacetic Acid is typically synthesized through a multi-step process. The common method involves the bromination of acetic acid followed by iodination. The reaction starts with the bromination of acetic acid in the presence of a catalyst like acetic acid itself. This is followed by the addition of sodium iodide to introduce the iodine atom. The final product is then purified through distillation .

Industrial Production Methods: In industrial settings, the production of Bromoiodoacetic Acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Bromoiodoacetic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or esters.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It is commonly used in substitution reactions where the bromine or iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as sodium hydroxide or other nucleophiles are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted acetic acids .

Comparaison Avec Des Composés Similaires

- Chloroacetic acid

- Bromoacetic acid

- Iodoacetic acid

Comparison: Bromoiodoacetic Acid is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. Compared to chloroacetic acid, bromoacetic acid, and iodoacetic acid, it has higher reactivity and can participate in a broader range of chemical reactions. Its dual halogenation makes it particularly useful in synthetic chemistry .

Propriétés

IUPAC Name |

2-bromo-2-iodoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrIO2/c3-1(4)2(5)6/h1H,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJXOVYMFHLFDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718902 |

Source

|

| Record name | Bromo(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71815-43-5 |

Source

|

| Record name | Bromo(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is bromoiodoacetic acid considered a health concern?

A: Bromoiodoacetic acid exhibits significant in vitro cytotoxicity and genotoxicity in both bacterial and mammalian cell models. [, ] While its presence in drinking water is not currently regulated, research indicates it can damage DNA and disrupt normal cell function, potentially leading to adverse health outcomes. [] Further investigation is necessary to fully assess its long-term health risks.

Q2: How does the toxicity of bromoiodoacetic acid compare to other haloacetic acids?

A: Research shows that iodinated haloacetic acids, like bromoiodoacetic acid, are generally more cytotoxic and genotoxic than their brominated or chlorinated counterparts. [, ] This increased toxicity is attributed to the higher electrophilic reactivity of the iodine atom. [] Specifically, bromoiodoacetic acid demonstrates greater toxicity than dibromoacetic acid and chloroacetic acid in mammalian cell assays. []

Q3: Under what conditions is bromoiodoacetic acid formation in drinking water most likely?

A: Bromoiodoacetic acid formation is favored in water treatment plants employing chloramination for disinfection, particularly when source waters have elevated bromide and iodide levels. [] Shorter free chlorine contact times (< 1 min) have been associated with higher bromoiodoacetic acid concentrations, while longer contact times (> 45 min) result in lower levels. []

Q4: Are there analytical methods to detect bromoiodoacetic acid in water samples?

A: Yes, bromoiodoacetic acid can be identified and quantified in water samples using gas chromatography coupled with mass spectrometry (GC/MS). [, ] This technique allows for the separation and detection of different iodoacids based on their mass-to-charge ratios, enabling accurate measurement even at low concentrations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, endo- (9CI)](/img/new.no-structure.jpg)

![4-Methoxy-1H-imidazo[4,5-c]pyridine](/img/structure/B589790.png)

![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)